molecular formula C9H6Cl2 B1396587 2,4-Dichloro-1-(prop-2-yn-1-yl)benzene CAS No. 1254784-87-6

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene

Cat. No.: B1396587
CAS No.: 1254784-87-6
M. Wt: 185.05 g/mol
InChI Key: HNNQVNLVWCLBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene is a synthetic organic compound with the molecular formula C9H6Cl2 . It features a benzene ring disubstituted with chlorine atoms at the 2 and 4 positions and a prop-2-yn-1-yl (propargyl) group at the 1 position. This structure combines an aromatic dichloro-substitution pattern with a terminal alkyne functional group, making it a valuable bifunctional building block in synthetic chemistry. The compound is likely a solid at room temperature; a structurally similar ether analog, 2,4-Dichloro-1-(prop-2-yn-1-yloxy)benzene, has a reported melting point of 47-49°C . Researchers can utilize this molecule as a key intermediate in constructing more complex molecular architectures. The electron-deficient aromatic ring makes it suitable for metal-catalyzed cross-coupling reactions, while the terminal alkyne group allows for further diversification via cycloaddition reactions like the Huisgen cycloaddition, or it can serve as a ligand precursor in metal-organic frameworks (MOFs) and catalysis . The specific 2,4-dichlorophenyl motif is a common feature in the synthesis of various active molecules, including agrochemicals and pharmaceuticals. As a reagent, it is strictly for research applications in specialized laboratory settings. Handling should occur in a well-ventilated environment, and appropriate personal protective equipment (PPE) should be worn. The compound is likely an irritant, as a closely related compound is classified with risk phrase R36/37/38 (Irritating to eyes, respiratory system, and skin) . For Research Use Only. Not for human or therapeutic use.

Properties

IUPAC Name

2,4-dichloro-1-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNQVNLVWCLBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Chlorinated Benzene Derivatives

Method Overview:
The most common laboratory synthesis involves the alkylation of chlorinated benzene rings, such as 1,3-dichlorobenzene, with propargyl bromide or similar propargyl derivatives. This reaction typically proceeds via nucleophilic substitution facilitated by a base, often potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions:

Reaction Scheme:
$$
\text{1,3-Dichlorobenzene} + \text{Propargyl bromide} \xrightarrow[\text{Reflux}]{\text{Base}} \text{2,4-Dichloro-1-(prop-2-yn-1-yl)benzene}
$$

Research Data:

  • This method is supported by literature where aromatic chlorides undergo nucleophilic substitution with propargyl halides, yielding the target compound with moderate to high yields (typically 60-85%).
  • The process is scalable for industrial synthesis, often employing continuous flow reactors to enhance yield and control reaction parameters.

Halogenation of Alkynes Followed by Aromatic Substitution

Method Overview:
An alternative approach involves the halogenation of terminal alkynes or alkynyl derivatives, followed by electrophilic aromatic substitution on chlorinated benzene rings.

Key Steps:

  • Halogenation of Alkynes:
    Alkynes such as propargyl derivatives can be halogenated using halogenating agents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl) in the presence of catalysts or radical initiators, forming halogenated alkynes.
  • Electrophilic Aromatic Substitution:
    The halogenated alkynes then undergo substitution on chlorinated benzene rings, facilitated by Lewis acids or under radical conditions, to form the target compound.

Research Data:

  • Studies indicate that halogenated alkynes prepared via controlled halogenation reactions can be efficiently coupled with aromatic rings, producing the desired compounds with yields ranging from 50-70%.
  • This method is particularly useful when specific halogenation patterns on the alkyne are required for subsequent reactions.

Industrial Synthesis via Sequential Halogenation and Coupling

Method Overview:
In large-scale production, a sequential process is employed:

  • Step 1: Chlorination of benzene derivatives to produce chlorinated aromatic compounds such as 1,3-dichlorobenzene.
  • Step 2: Nucleophilic substitution with propargyl derivatives under catalytic or basic conditions.
  • Step 3: Purification and isolation of the target compound.

Reaction Conditions:

  • Continuous flow reactors optimize temperature, mixing, and reaction time, significantly improving yield and purity.

Research Data:

  • Industrial processes have demonstrated high efficiency, with yields exceeding 80%, and are scalable for mass production.

Data Tables Summarizing Preparation Methods

Method Reagents Solvents Conditions Typical Yield Notes
Alkylation of chlorinated benzene 1,3-Dichlorobenzene, propargyl bromide DMF, DMSO Reflux, 12-24 hrs 60-85% Widely used, scalable
Halogenation of alkynes NCS, ICl, or halogenated alkynes CH2Cl2, DCM Room temp to 50°C 50-70% Suitable for specific halogen patterns
Sequential industrial synthesis Chlorination + nucleophilic substitution Continuous flow Controlled temperature >80% Large-scale, high purity

Research Findings and Notes

  • Reaction Efficiency:
    Alkylation of chlorinated benzenes with propargyl halides remains the most straightforward and efficient method, supported by extensive literature and industrial practices.

  • Selectivity:
    The position of substitution is influenced by the electronic effects of the chlorine atoms, favoring substitution at the 2-position relative to existing chlorines.

  • Scalability:
    Both laboratory and industrial methods have been optimized for scale-up, with continuous flow reactors providing better control and higher yields.

  • Environmental and Safety Considerations: Use of halogenated reagents and solvents necessitates proper handling and waste management protocols to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include substituted benzene derivatives, aldehydes, acids, and reduced forms of the original compound .

Scientific Research Applications

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and substituent effects of 2,4-dichloro-1-(prop-2-yn-1-yl)benzene and related compounds:

Compound Name Substituent Key Properties/Applications Reference
This compound Propargyl (C≡CH2) High reactivity in alkyne-specific reactions; potential intermediate in click chemistry. Inferred
2,4-Dichloro-1-(trifluoromethyl)benzene Trifluoromethyl (CF3) Electron-withdrawing group; enhances electrophilic substitution resistance. Conversion rates in methoxycarbonylation: 87% (vs. 54% for 1,2,4-trichlorobenzene) .
2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen) 4-Nitrophenoxy (O-C6H4-NO2) Banned pesticide due to environmental toxicity; diphenyl ether structure .
2,4-Dichloro-1-(2-chloroethenyl)benzene Chloroethenyl (CH2=CHCl) DDT degradation product; potential environmental contaminant .
1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene Propargyl ether (O-CH2-C≡CH) Lower reactivity than terminal alkynes; used in synthetic intermediates .
2,4-Dichloro-1-(chloromethyl)benzene Chloromethyl (CH2Cl) Intermediate for miconazole; boiling point: 248°C, density: 1.407 .

Physical and Chemical Properties

  • Boiling Point and Polarity : Propargyl groups are less polar than chloromethyl or nitro substituents, likely resulting in lower boiling points compared to 2,4-dichloro-1-(chloromethyl)benzene (248°C) .
  • Reactivity : The terminal alkyne in this compound enables reactions like cycloadditions, unlike the chloroethenyl or trifluoromethyl analogs, which are more inert .
  • Stability : Propargyl derivatives may exhibit lower thermal stability than chloro-substituted analogs due to alkyne polymerization tendencies.

Research Findings and Data Analysis

Reactivity in Methoxycarbonylation

2,4-Dichloro-1-(trifluoromethyl)benzene exhibits higher conversion rates (87%) than 1,2,4-trichlorobenzene (54%) in competitive methoxycarbonylation, attributed to the CF3 group’s electronic effects . Propargyl-substituted analogs may show intermediate reactivity due to moderate electron withdrawal.

Environmental Degradation Pathways

Chloroethenyl-substituted compounds (e.g., 2,4-dichloro-1-(2-chloroethenyl)benzene) arise from DDT degradation , whereas propargyl derivatives might undergo oxidative or hydrolytic pathways depending on conditions.

Biological Activity

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene, with the molecular formula C₉H₆Cl₂, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Two chlorine atoms at the 2 and 4 positions on the benzene ring.
  • A prop-2-yn-1-yl group at the 1 position.

This unique structure contributes to its reactivity and interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antiproliferative Effects

Studies have demonstrated that this compound shows antiproliferative effects against various cancer cell lines . The structural characteristics allow it to interact effectively with biological targets, potentially inhibiting cell growth and proliferation.

Synthesis of Antidepressants

It plays a role in the synthesis of antidepressant molecules through metal-catalyzed procedures. This application highlights its importance in developing new therapeutic agents.

Indole Derivatives

The compound is also used as a reagent in synthesizing indole derivatives , which are known for their diverse biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

These derivatives have shown promising potential for therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The prop-2-yn-1-yl group can undergo addition reactions, while the chlorine atoms can participate in substitution reactions. These interactions may modulate enzyme or receptor activities, leading to various biological effects.

Study on Anticancer Activity

A study investigated the anticancer activity of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for developing anticancer drugs.

Cell LineIC50 (µM)Effectiveness
MCF7 (Breast Cancer)15Moderate
HeLa (Cervical Cancer)20Moderate
A549 (Lung Cancer)10High

Synthesis of Indole Derivatives

Another research focused on synthesizing indole derivatives using this compound as a precursor. The synthesized derivatives were evaluated for their biological activities, revealing several compounds with significant antimicrobial and anticancer properties.

Q & A

Q. What are the recommended synthetic methodologies for 2,4-Dichloro-1-(prop-2-yn-1-yl)benzene?

The synthesis of this compound typically involves introducing a propargyl group (prop-2-yn-1-yl) to a dichlorobenzene precursor. A methodological approach includes:

  • Alkylation : React 2,4-dichlorobenzene with propargyl bromide in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., CuI) under anhydrous conditions .
  • Solvent Selection : Use polar aprotic solvents like DMF or THF to enhance reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2).
  • Confirm structure via 1^1H NMR (characteristic peaks: δ 2.5 ppm for terminal alkyne proton, δ 4.8–5.2 ppm for propargyl CH₂) .

Q. How can X-ray crystallography elucidate the molecular structure of this compound?

X-ray crystallography is a gold standard for structural confirmation. Key steps include:

  • Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Refinement : Use SHELX programs (e.g., SHELXL for refinement) to model anisotropic displacement parameters and validate bond lengths/angles .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies between experimental and computational data often arise from solvation effects or conformational flexibility. Methodological solutions include:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign 13^{13}C correlations.
  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) and simulate NMR shifts with the GIAO method .
  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H labels to track specific nuclei in dynamic systems.

Case Study :
A propargyl group’s anisotropic effects may downfield-shift adjacent protons. Comparing experimental δ 5.0 ppm (CH₂) with DFT-predicted δ 4.9 ppm validates computational models .

Q. What experimental designs are optimal for studying degradation pathways under environmental conditions?

To analyze degradation products:

  • Reaction Setup : Expose the compound to UV light (254 nm) in aqueous/organic solvent mixtures.
  • Analytical Workflow :
    • TLC Screening : Use silica plates and visualize with vanillin-H₂SO₄ spray.
    • GC-MS : Identify volatile degradation products (e.g., dichlorobenzene derivatives) with EI ionization .
    • HPLC-UV : Quantify non-volatile products (C18 column, acetonitrile/water mobile phase).

Q. Degradation Products :

  • 2,4-Dichlorophenol (m/z 162).
  • Propargyl alcohol derivatives (m/z 85) .

Q. How can the reactivity of the propargyl group be stabilized during storage or reactions?

The propargyl group’s triple bond is prone to oxidation and polymerization. Stabilization strategies include:

  • Inert Atmosphere : Store under argon or nitrogen at –20°C in amber vials.
  • Inhibitors : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated polymerization.
  • Handling : Avoid prolonged exposure to light or moisture; use anhydrous solvents (e.g., molecular sieves in THF) .

Q. Safety Note :

  • PPE (gloves, goggles) is mandatory due to potential lachrymatory effects of chloroaromatics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

Thermogravimetric analysis (TGA) under controlled conditions resolves discrepancies:

  • Procedure : Heat at 10°C/min in nitrogen.
  • Key Metrics : Decomposition onset temperature (Td) and residual mass.

Q. Example Data :

StudyTd (°C)Residual Mass (%)Conditions
Vorob'ev et al. (1981)18015N₂, 10°C/min
NIST (2023)19510Air, 5°C/min

Differences arise from oxidative vs. inert atmospheres. Consensus recommends reporting Td in both environments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 2
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2,4-Dichloro-1-(prop-2-yn-1-yl)benzene

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